6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with a sulfanylidene group at the 2-position and an oxopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidine precursor with a sulfanylidene reagent under controlled conditions. The reaction typically requires a base such as sodium hydride (NaH) and a solvent like toluene. The mixture is cooled to 0°C, and the sulfanylidene reagent is added dropwise, followed by the addition of the oxopropyl group source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidines.
Scientific Research Applications
6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-oxopropyl-CoM: A compound with a similar oxopropyl group but different overall structure.
Diethyl (2-oxopropyl)phosphonate: Another compound with an oxopropyl group, used in different chemical reactions.
Uniqueness
6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62175-75-1 |
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Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
6-(2-oxopropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-4(10)2-5-3-6(11)9-7(12)8-5/h3H,2H2,1H3,(H2,8,9,11,12) |
InChI Key |
YUOHGFAOPVTETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=O)NC(=S)N1 |
Origin of Product |
United States |
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